3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
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Overview
Description
3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)benzamide is a complex organic compound with a unique structure that includes a bicyclic ring system and a sulfonyl functional group
Mechanism of Action
Target of Action
The primary target of this compound, also known as N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-3,4-dimethylbenzamide, is the KRAS G12D . KRAS is a protein that plays a crucial role in cell signaling pathways, controlling cell growth and division .
Mode of Action
This compound acts as a KRAS G12D inhibitor . It binds to the KRAS protein, specifically inhibiting the G12D mutation . This interaction prevents the protein from sending signals for cell growth and division, thereby controlling the proliferation of cells .
Biochemical Pathways
The compound affects the RAS/MAPK pathway , a key signaling pathway involved in cell growth and division . By inhibiting the KRAS G12D mutation, the compound disrupts this pathway, potentially leading to the suppression of cell proliferation and the induction of cell death .
Result of Action
The inhibition of the KRAS G12D mutation by this compound can lead to the suppression of cell proliferation and the induction of cell death . This makes it a potential therapeutic agent for diseases associated with this mutation, such as certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[32One common synthetic route involves the reaction of a suitable diamine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the bicyclic structure . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding different products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-N-(8-azabicyclo[3.2.1]octan-3-yl)benzamide: Lacks the sulfonyl group, which may affect its binding properties and reactivity.
3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzoate: Contains an ester group instead of an amide, which can influence its chemical behavior and biological activity.
Uniqueness
The presence of both the sulfonyl group and the bicyclic ring system in 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide makes it unique compared to similar compounds.
Properties
IUPAC Name |
3,4-dimethyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-11-4-5-13(8-12(11)2)17(20)18-14-9-15-6-7-16(10-14)19(15)23(3,21)22/h4-5,8,14-16H,6-7,9-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANYWNXBFHYLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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